Benzyl dihydrogen phosphate chemical properties
Benzyl dihydrogen phosphate chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyl Dihydrogen Phosphate
Abstract
Benzyl dihydrogen phosphate (CAS No. 1623-07-0) is a mono-ester of phosphoric acid characterized by a single benzyl group attached to the phosphate moiety.[1][2] This organophosphate compound serves as a pivotal intermediate in organic synthesis, particularly in the phosphorylation of biomolecules, and as a certified pharmaceutical reference standard in drug development and quality control.[1][3] Its utility stems from the unique properties of the benzyl group, which functions as a readily cleavable protecting group under specific, mild conditions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. Benzyl dihydrogen phosphate is a white, solid compound under standard conditions.[4] Its key physical and chemical identifiers are summarized below.
Core Properties
A compilation of essential physical and computed data for benzyl dihydrogen phosphate provides a foundational reference for its handling and characterization.
| Property | Value | Source |
| CAS Number | 1623-07-0 | [1][5] |
| Molecular Formula | C₇H₉O₄P | [1][2] |
| Molecular Weight | 188.12 g/mol | [1][2] |
| Melting Point | 94-96 °C | [5][6] |
| Boiling Point | 372.6 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 1.97 ± 0.10 (Predicted) | [5][6] |
| IUPAC Name | benzyl dihydrogen phosphate | [2] |
| Synonyms | Benzylphosphoric acid, (benzyloxy)phosphonic acid | [1][2] |
Spectroscopic Characterization
While specific spectral data should be obtained for each batch, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics provide a reliable method for structural verification.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically a multiplet between 7.2-7.5 ppm) and a characteristic doublet for the methylene protons (-CH₂-) adjacent to the phosphate oxygen (around 5.0 ppm). The coupling of the methylene protons to the phosphorus atom (³JHP) is a key diagnostic feature. The acidic protons on the phosphate group may appear as a broad singlet, the position of which is highly dependent on the solvent and concentration.
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³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be indicative of a phosphate monoester.
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¹³C NMR: The carbon spectrum will show signals for the aromatic carbons and a distinct signal for the benzylic carbon (-CH₂-), typically in the range of 65-70 ppm.
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LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for confirming the molecular weight. The expected [M-H]⁻ ion in negative ion mode would be approximately 187.01 m/z. Documentation for reference standards often includes HPLC and LC-MS data to ensure purity.[7]
Synthesis and Purification: A Validated Approach
The synthesis of benzyl dihydrogen phosphate typically involves the phosphorylation of benzyl alcohol. The primary challenge is to control the reaction to favor the formation of the monoester over the di- and tri-substituted products. A common and effective strategy involves the reaction of benzyl alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, followed by controlled hydrolysis.
The choice of a base, such as pyridine or triethylamine, is critical. It serves to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions and driving the phosphorylation to completion. The subsequent hydrolysis step must be carefully managed to cleave the remaining P-Cl bonds without cleaving the desired P-O-benzyl ester bond.
Experimental Protocol: Synthesis from Benzyl Alcohol and POCl₃
This protocol describes a representative lab-scale synthesis.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous benzyl alcohol (1.0 eq) and anhydrous pyridine (3.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.
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Phosphorylation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by TLC or ³¹P NMR.
-
Hydrolysis (Quenching): Once the reaction is deemed complete, cool the mixture back to 0 °C. Slowly and carefully add cold water or an aqueous bicarbonate solution to hydrolyze the remaining P-Cl bonds and neutralize excess acid.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often an oil or semi-solid. Purification is typically achieved by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or by using methyl tert-butyl ether.[4][8]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of benzyl dihydrogen phosphate.
Reactivity and Stability
The chemical behavior of benzyl dihydrogen phosphate is dominated by two key features: the acidity of the phosphate protons and the lability of the benzyl C-O bond.
The Benzyl Group as a Phosphate Protection Strategy
In multi-step organic synthesis, particularly in oligonucleotide and glycophosphate chemistry, protecting groups are essential.[9] The benzyl group is an excellent choice for protecting phosphate moieties for several reasons:
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Stability: It is stable to a wide range of reaction conditions, including moderately acidic and basic environments, allowing for selective manipulation of other functional groups in the molecule.
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Mild Cleavage: The benzyl group can be removed under very mild and neutral conditions via catalytic hydrogenolysis.
Debenzylation via Catalytic Hydrogenolysis
The premier reaction of benzyl dihydrogen phosphate is its deprotection to yield phosphoric acid and toluene. This is most commonly achieved by hydrogenation using a palladium on carbon (Pd/C) catalyst.
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Mechanism: The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas (H₂) is adsorbed onto the metal surface, where it is activated. The benzyl phosphate also coordinates to the catalyst, facilitating the reductive cleavage of the carbon-oxygen bond. This process is highly efficient and clean, as the only byproducts are toluene and the released phosphoric acid.
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Self-Validation: The success of the deprotection can be easily validated. The disappearance of the starting material can be monitored by TLC. The removal of the benzyl group is confirmed by ¹H NMR, specifically by the disappearance of the aromatic and benzylic -CH₂- signals.
Caption: Catalytic hydrogenolysis for the deprotection of benzyl dihydrogen phosphate.
Applications in Research and Drug Development
Benzyl dihydrogen phosphate's utility is primarily in two domains:
-
Synthetic Chemistry: It acts as a phosphorylating agent or, more commonly, as a stable precursor to other phosphorylated targets. The benzyl protecting group allows chemists to build complex molecular architectures before liberating the free phosphate group in a final, non-destructive step.
-
Pharmaceutical Analysis: It is used as a well-characterized reference standard for the API Aprepitant and its prodrug Fosaprepitant.[1][3] In this context, it is used for analytical method development, validation, and routine quality control to ensure the identity, purity, and strength of pharmaceutical products.[1][3]
Handling and Safety
As with any chemical reagent, proper handling is essential. Benzyl dihydrogen phosphate should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[7]
| Hazard Information | GHS Classification | Precautionary Statement |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Codes | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
Benzyl dihydrogen phosphate is a versatile and valuable chemical entity. Its predictable reactivity, centered on the stability and selective cleavage of the benzyl protecting group, makes it an indispensable tool in synthetic organic chemistry. Furthermore, its role as a high-purity pharmaceutical reference standard underscores its importance in ensuring the safety and efficacy of modern medicines. A thorough understanding of its properties, as detailed in this guide, is paramount for its successful application in both research and industrial settings.
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Rayes, A., Dadi, A., Rhouma, N. M., Mezzadri, F., & Calestani, G. (2016). Synthesis and Crystal Structure of 4-fluoro-benzyl-ammonium Di-Hydrogen Phosphate, [FC6H4CH2NH3]H2PO4. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1812–1815. Retrieved from [Link]
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